molecular formula C15H22O B12795667 Trichotheca-9,12-diene CAS No. 60769-55-3

Trichotheca-9,12-diene

Katalognummer: B12795667
CAS-Nummer: 60769-55-3
Molekulargewicht: 218.33 g/mol
InChI-Schlüssel: FEBUUXWXLZUIGB-KBXIAJHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trichotheca-9,12-diene: is a sesquiterpenoid compound known for its complex structure and significant biological activity. It is a member of the trichothecene family, which includes various mycotoxins produced by fungi. These compounds are characterized by their potent biological activities, including immunomodulatory and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trichotheca-9,12-diene involves multiple steps, including the formation of key intermediates and the use of specific reagents. One common method involves the use of β-ketoesters to prepare 1,3-bissilyloxyketene acetals, which are then subjected to various coupling reactions . The stereoselective synthesis of conjugated dienes, such as this compound, often relies on transition metal-catalyzed reactions and organocatalysis .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in synthetic chemistry have made it possible to produce this compound on a larger scale using optimized reaction pathways and industrial-grade reagents .

Analyse Chemischer Reaktionen

Types of Reactions: Trichotheca-9,12-diene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups in its structure.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and acetylated derivatives of this compound, which exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry: Trichotheca-9,12-diene is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: In biological research, this compound and its derivatives are studied for their immunomodulatory and anticancer properties. These compounds have shown potential in inhibiting cancer cell growth and modulating immune responses .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of bioactive compounds .

Wirkmechanismus

Trichotheca-9,12-diene exerts its effects through various molecular pathways. It interacts with cellular targets such as ribosomes, inhibiting protein synthesis and inducing apoptosis in cancer cells. The compound also modulates immune responses by affecting signaling pathways involved in cell survival and death .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Trichotheca-9,12-diene stands out due to its unique structure and the specific biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

60769-55-3

Molekularformel

C15H22O

Molekulargewicht

218.33 g/mol

IUPAC-Name

(1S,2R,7R,9R)-1,2,5-trimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-ene

InChI

InChI=1S/C15H22O/c1-10-5-7-15(4)13(9-10)16-12-6-8-14(15,3)11(12)2/h9,12-13H,2,5-8H2,1,3-4H3/t12-,13-,14+,15+/m1/s1

InChI-Schlüssel

FEBUUXWXLZUIGB-KBXIAJHMSA-N

Isomerische SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3(CC[C@H](C3=C)O2)C)C

Kanonische SMILES

CC1=CC2C(CC1)(C3(CCC(C3=C)O2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.